![molecular formula C16H21N5OS B5591672 N-[4-(methylthio)phenyl]-N'-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)urea](/img/structure/B5591672.png)
N-[4-(methylthio)phenyl]-N'-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)urea
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Overview
Description
Synthesis Analysis
- A general approach to synthesizing functionalized tetrahydro-1,3-diazepin-2-ones, which could share similarities with the target compound, involves ring expansion reactions and nucleophilic substitution, leading to multifunctionalized diazepinones (Fesenko et al., 2012).
Molecular Structure Analysis
- The molecular structures of pyrazolodiazepine derivatives, including their hydrogen-bonded hexamers formation, have been extensively studied, providing insights into the supramolecular arrangements that could be similar to the target compound (Low et al., 2002).
Chemical Reactions and Properties
- The synthesis of N-substituted phenyl-N'-(1-methyl-3-ethyl-4-chloro-5-pyrazole-formyl)(thio)urea derivatives reveals insights into the types of chemical reactions and properties, including their acaricidal activity, that compounds with similar structures might exhibit (Xie Xian-ye, 2007).
Physical Properties Analysis
- Research on the synthesis and properties of 1-[(adamantan-1-yl)methyl]-3-pyrazolyl ureas provides examples of how substituents can affect physical properties, such as solubility, which could be relevant when considering similar urea derivatives (D'yachenko et al., 2019).
Chemical Properties Analysis
- The preparation and examination of compounds like 1-phenyl-3-methyl-4-benzoyl-5-pyrazolone N(4)-methyl-N(4)-phenylthiosemicarbazone underline the importance of understanding the chemical properties, including theoretical and experimental analyses of their non-linear optical (NLO) material potential, which may provide parallels to the chemical behavior of the target compound (Sangeetha et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-methylsulfanylphenyl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5OS/c1-23-15-5-3-12(4-6-15)19-16(22)18-10-13-9-14-11-17-7-2-8-21(14)20-13/h3-6,9,17H,2,7-8,10-11H2,1H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZKVJRPELGLSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)NC(=O)NCC2=NN3CCCNCC3=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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